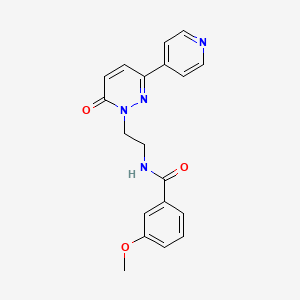
3-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide, also known by its CAS number 1021062-74-7, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
The molecular formula of this compound is C19H18N4O3, with a molecular weight of 350.4 g/mol. The compound features a complex structure that includes a methoxy group, a pyridine ring, and a pyridazinone moiety, which are significant for its biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that derivatives of pyridazinones, including this compound, exhibit inhibitory effects on various enzymes involved in inflammatory pathways such as carbonic anhydrase (CA), cyclooxygenase (COX), and lipoxygenase (5-LOX). For instance, certain derivatives showed inhibition constants in the low nanomolar range (5.3 - 49.7 nM) against these targets, suggesting significant anti-inflammatory potential .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, compounds structurally related to this benzamide exhibited significant growth inhibition in MCF7 and NCI-H460 cell lines, with IC50 values reported as low as 7.01 µM .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on the proliferation of MCF7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability, confirming its potential as a therapeutic agent against breast cancer.
- Mechanistic Insights : Further mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was corroborated by flow cytometry analyses showing increased annexin V staining in treated cells compared to controls.
Data Tables
| Activity | Target Enzyme | Inhibition Constant (nM) | Cell Line Tested | IC50 (µM) |
|---|---|---|---|---|
| Anti-inflammatory | Carbonic Anhydrase | 5.3 | MCF7 | 7.01 |
| Anti-inflammatory | COX-2 | 8.7 | NCI-H460 | 8.55 |
| Cytotoxicity | - | - | HepG2 | 42.30 |
Propiedades
IUPAC Name |
3-methoxy-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-4-2-3-15(13-16)19(25)21-11-12-23-18(24)6-5-17(22-23)14-7-9-20-10-8-14/h2-10,13H,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQCPJQQVWMKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














